N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexene-1-carboxamide
Description
N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexene-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a cyclohexene carboxamide moiety, contributes to its diverse chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)13-17(14-9-11-16(22-3)12-10-14)19-18(21)15-7-5-4-6-8-15/h7,9-12,17H,4-6,8,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYUSONYSPIAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with dimethylamine to form N,N-dimethyl-4-methoxybenzylamine.
Cyclohexene Carboxamide Formation: The intermediate is then reacted with cyclohexene-1-carboxylic acid chloride under basic conditions to form the desired product.
The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are employed to maintain consistent reaction conditions and product quality. The use of high-throughput screening methods can optimize reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Industrial Chemistry: The compound serves as a precursor in the synthesis of more complex molecules used in materials science and polymer chemistry.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexene-1-carboxamide
- N-[2-(dimethylamino)-1-(4-chlorophenyl)ethyl]cyclohexene-1-carboxamide
- N-[2-(dimethylamino)-1-(4-fluorophenyl)ethyl]cyclohexene-1-carboxamide
Uniqueness
Compared to its analogs, N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexene-1-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its solubility and interaction with biological targets, making it a valuable compound for specific applications in medicinal and industrial chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
